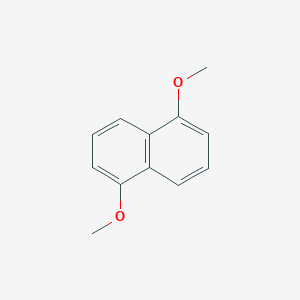

1,5-Dimethoxynaphthalene

Beschreibung

Contextualization within Naphthalene (B1677914) Derivative Chemistry

1,5-Dimethoxynaphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₂O₂. sigmaaldrich.comscbt.com It belongs to the family of naphthalene derivatives, where two methoxy (B1213986) groups (–OCH₃) are attached to the first and fifth carbon atoms of the naphthalene core. The chemistry of naphthalene and its derivatives is a cornerstone of organic chemistry, providing a platform for creating a vast array of compounds with diverse and valuable properties.

The specific 1,5-substitution pattern places the methoxy groups in "peri" positions on different rings of the naphthalene structure. This arrangement gives rise to distinct steric and electronic interactions that significantly influence the molecule's reactivity, shape, and utility. The synthesis of such peri-substituted naphthalenes can be challenging due to the proximity of the substituents, a phenomenon that can induce "peri-strain." scispace.com This inherent strain can also dictate the compound's chemical behavior; for instance, the related compound 4,8-dibromo-1,5-dimethoxynaphthalene has been shown to undergo isomerization when heated. scispace.com

In synthetic organic chemistry, this compound is a valuable precursor. acs.orgacs.orgtandfonline.com The methoxy groups can be chemically altered to yield 1,5-dihydroxynaphthalene (B47172), a key ingredient in the production of certain dyes and a component in the field of supramolecular chemistry. wikipedia.org The naphthalene backbone of this compound is also amenable to further chemical modifications, such as electrophilic substitution reactions, to introduce additional functional groups. acs.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,5-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-7-3-6-10-9(11)5-4-8-12(10)14-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCSPRJFGGDREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291265 | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-63-5 | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Dimethoxynaphthalene and Its Derivatives

Established Synthetic Pathways

Established methods for the synthesis of 1,5-dimethoxynaphthalene and its derivatives often rely on classical organic reactions, providing robust and well-understood routes to these compounds.

Alkylation Reactions and Catalytic Systems for this compound Synthesis

A primary method for synthesizing this compound is through the alkylation of 1,5-dihydroxynaphthalene (B47172). This reaction typically involves the use of an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base. For instance, the reaction of 1,5-dihydroxynaphthalene with methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) provides a high yield of this compound. chemicalbook.com Similarly, the use of dimethyl sulfate with a base is a common strategy.

The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. Friedel-Crafts reactions, a cornerstone of aromatic chemistry, can also be employed for the functionalization of the naphthalene (B1677914) core. nih.gov These reactions utilize a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to promote the alkylation or acylation of the aromatic ring. nih.gov For example, the formylation of this compound can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or Friedel-Crafts acylation with AlCl₃.

Table 1: Alkylation and Acylation Reactions for this compound Synthesis

| Reaction Type | Reagents and Conditions | Product | Yield | Reference |

| Methylation | 1,5-dihydroxynaphthalene, Methyl iodide, Potassium carbonate, DMF, Room temperature, 2 hours | This compound | 90% | chemicalbook.com |

| Formylation | This compound, AlCl₃, CH₂Cl₂, 0°C, 2 hours | 1,5-diformyl-4,8-dimethoxynaphthalene | 93% | vulcanchem.com |

| Friedel-Crafts Reaction | 1,5-dihydroxynaphthalene or this compound with phthalic anhydride (B1165640) | Corresponding acylated products | - | researchgate.net |

Anodic Oxidation Processes in the Synthesis of Naphthalene Derivatives from this compound

Anodic oxidation provides a powerful and versatile method for the synthesis of various naphthalene derivatives starting from this compound. This electrochemical technique allows for selective transformations that can be difficult to achieve through conventional chemical methods. The oxidation of this compound in methanolic potassium hydroxide (B78521) at lower temperatures (0-20°C) leads to a two-electron oxidation process. lookchem.com This results in the addition of methoxy (B1213986) groups across the 1,4-positions, which upon workup, affords a methoxylated naphthalene derivative. lookchem.com

A notable application of this method is the convenient synthesis of methoxyjuglone. tandfonline.com The preparative anodic oxidation of this compound yields an isolable 1,4-dihydronaphthalene (B28168) intermediate. tandfonline.com This intermediate is then converted to 1,4,5-trimethoxynaphthalene (B14484102) through an acid-catalyzed reaction. tandfonline.com Subsequent anodic oxidation of this trimethoxy derivative followed by acid hydrolysis furnishes methoxyjuglone, a key intermediate in the synthesis of anthracyclines. tandfonline.com The electrochemical oxidation of naphthalene derivatives, in general, serves as a convenient route to methoxylated naphthalenes and naphthoquinone acetals. rsc.org

Table 2: Anodic Oxidation of this compound

| Starting Material | Conditions | Key Intermediate(s) | Final Product | Reference |

| This compound | Anodic oxidation in methanolic potassium hydroxide (0-20°C) | 1,4-dimethoxy addition product | Methoxylated naphthalene | lookchem.com |

| This compound | Preparative anodic oxidation, followed by acid treatment | 1,4-Dihydronaphthalene, 1,4,5-Trimethoxynaphthalene | Methoxyjuglone | tandfonline.com |

Precursor-Based Synthesis from 1,5-Dihydroxynaphthalene

1,5-Dihydroxynaphthalene serves as a crucial and commercially available precursor for the synthesis of this compound and a wide array of its derivatives. osti.gov The direct alkylation of 1,5-dihydroxynaphthalene is a fundamental approach to obtaining this compound. chemicalbook.com

Beyond simple alkylation, 1,5-dihydroxynaphthalene can be utilized in more complex synthetic sequences. For example, it is a starting material for the synthesis of 2,7-di(4-cyanophenyl)-3,8-di(4-methylphenyl)-1,6-dioxapyrene, which involves a base-catalyzed ring closure. researchgate.net However, direct and selective functionalization at specific positions of the 1,5-dihydroxynaphthalene core can be challenging. For instance, attempts at selective 4-alkylation with 1-chloromethylnaphthalene or 4-acylation with 1-naphthoic acid have proven to be difficult. osti.gov

Demethylation of this compound derivatives can also be a key step to access the corresponding dihydroxy compounds. For example, the demethylation of 4,8-dibenzoyl-1,5-dimethoxynaphthalene yields the corresponding bis-peri-hydroxydiketone. researchgate.net Furthermore, direct anodic oxidation of 1,5-dihydroxynaphthalene can lead to the formation of high-quality semiconducting poly(1,5-dihydroxynaphthalene) (PDHN). researchgate.net This electrochemical polymerization occurs at a relatively low onset oxidation potential. researchgate.net

Table 3: Synthesis from 1,5-Dihydroxynaphthalene

| Reaction | Reagents/Conditions | Product | Note | Reference |

| Methylation | Methyl iodide, K₂CO₃, DMF | This compound | A common method for preparing the title compound. | chemicalbook.com |

| Multi-step synthesis | Base-catalyzed ring closure and other steps | 2,7-di(4-cyanophenyl)-3,8-di(4-methylphenyl)-1,6-dioxapyrene | Demonstrates the use of 1,5-dihydroxynaphthalene in complex syntheses. | researchgate.net |

| Anodic Oxidation | Boron trifluoride diethyl etherate (BFEE) | Poly(1,5-dihydroxynaphthalene) (PDHN) | Forms a semiconducting polymer. researchgate.net | researchgate.net |

| Demethylation of derivative | Anhydrous aluminum chloride | 6-acetyl-2,5-dihydroxy-2-methylnaphtho[1,8-bc]furan | From 1,5-diacetyl-4,8-dimethoxynaphthalene. | researchgate.net |

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry offers sophisticated strategies to utilize this compound in novel applications, moving beyond its traditional role as a simple aromatic building block.

Photocatalytic Systems Involving this compound as an Electron Donor

This compound (DMN) can function as an effective electron donor in photocatalytic systems. In combination with tris(2,2'-bipyridyl)ruthenium dichloride (Ru(bpy)₃Cl₂) and ascorbate (B8700270) as a sacrificial electron donor, DMN participates in the dehalogenation of various halo compounds. encyclopedia.pub This system, where DMN acts as a primary electron donor, demonstrates the potential of this naphthalene derivative in facilitating photoredox catalysis. encyclopedia.pub

The mechanism in such systems often involves the photocatalyst being excited by light, followed by an electron transfer from the donor molecule. mdpi.com This generates a radical cation of the donor and a reduced form of the photocatalyst, which then engages in the desired chemical transformation. The use of co-catalysts and sacrificial donors is common to ensure the regeneration of the primary photocatalyst and drive the reaction forward. encyclopedia.pub Triarylamines are another class of compounds that have been explored as catalytic donors in light-mediated electron donor-acceptor complexes. rsc.org

Synthesis of Electrochromic Materials Utilizing Naphthalene Derivatives

Naphthalene derivatives, including those derived from this compound, are valuable precursors for the synthesis of electrochromic materials. These materials exhibit reversible changes in their optical properties upon the application of an external voltage. ntu.edu.sg

For instance, poly(1,5-dihydroxynaphthalene) (PDHN), which can be synthesized via the anodic oxidation of 1,5-dihydroxynaphthalene, displays interesting electrochromic properties, changing from brown in its doped state to yellow-green in its dedoped state. researchgate.net The polymerization is believed to occur at the C4 and C8 positions of the naphthalene ring. researchgate.net

Furthermore, various naphthalene phthalimide (B116566) derivatives have been synthesized and investigated for their potential as cathodic electrochromic materials. mdpi.com By altering the position of the imide bond on the naphthalene core (e.g., 1,5-, 1,4-, and 2,6-), the physicochemical properties of the resulting materials can be tuned. mdpi.com These compounds undergo reversible electrochemical reduction, leading to changes in their optical properties. mdpi.com The synthesis of alkoxy-decorated xanthenoxanthenes, which are p-type O-doped graphenoids, also showcases the use of naphthalene derivatives in creating novel electrochromic systems. thieme-connect.com

Table 4: Naphthalene Derivatives in Electrochromic Materials

| Naphthalene Derivative | Synthetic Method | Electrochromic Property | Reference |

| Poly(1,5-dihydroxynaphthalene) (PDHN) | Anodic oxidation of 1,5-dihydroxynaphthalene | Reversible color change from brown (doped) to yellow-green (dedoped) | researchgate.net |

| 1,5-Phthalimide Naphthalene Derivative (1,5-PhDI) | Synthesis from 1,5-diaminonaphthalene and phthalic anhydride | Undergoes reversible electrochemical reduction with changes in optical properties | mdpi.com |

| Alkoxy-decorated Xanthenoxanthenes | Multi-step synthesis involving functionalized naphthalene precursors | Reversible color change upon oxidation and reduction | thieme-connect.com |

Derivatization for Specific Functional Group Introduction (e.g., Bromination to form bromonaphthoquinones)

The introduction of specific functional groups onto the this compound skeleton is a key step in the synthesis of more complex derivatives. Bromination, in particular, has been a well-studied derivatization, often as a route to valuable bromonaphthoquinones.

Beyond bromination, other electrophilic substitution reactions such as nitration have been explored to introduce different functionalities. The nitration of this compound can yield a range of products depending on the reaction conditions. Documented derivatives include 4-nitro-, 4,8-dinitro-, 2,4,8-trinitro-, and 2,4,6,8-tetranitro-1,5-dimethoxynaphthalene. rsc.org The initial mononitration to 4-nitro-1,5-dimethoxynaphthalene can be achieved, and its constitution has been confirmed through reduction to the corresponding amino derivative and subsequent conversion to 4-bromo-1,5-dimethoxynaphthalene. rsc.org

The Friedel-Crafts reaction is another powerful tool for derivatization. The reaction of this compound with phthalic anhydride in the presence of an excess of aluminum chloride results in the formation of o-(4,8-dihydroxy-1-naphthoyl)benzoic acid and the partially demethylated o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid. rsc.org When an excess of phthalic anhydride is used, the main products are the dimethoxy-acid and 4,8-bis-(2-carboxybenzoyl)-1,5-dimethoxynaphthalene. rsc.org Furthermore, formylation of this compound can be achieved at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) or Friedel-Crafts acylation. vulcanchem.com

Table 1: Derivatization Reactions of this compound

| Reaction | Reagents | Product(s) | Overall Yield (%) |

|---|

Stereochemical Control and Regioselectivity in Naphthalene Derivative Synthesis

The control of stereochemistry and regioselectivity is paramount in the synthesis of complex naphthalene derivatives. In the context of this compound, the directing effects of the two methoxy groups are the primary determinants of regioselectivity in electrophilic aromatic substitution reactions.

The methoxy group is a powerful activating and ortho-, para-directing group. In this compound, the two methoxy groups are on separate rings. The methoxy group at C-1 directs incoming electrophiles to the C-2 (ortho) and C-4 (para) positions. Similarly, the methoxy group at C-5 directs to the C-6 (ortho) and C-8 (para) positions. This leads to a complex pattern of activation across the naphthalene core. The 4- and 8-positions are para to a methoxy group, and the 2- and 6-positions are ortho.

The observed products from nitration and bromination align with these directing effects. For instance, the formation of 4-nitro-1,5-dimethoxynaphthalene indicates a preference for substitution at the para position of one of the rings. rsc.org Further substitution can then occur at the activated positions of the other ring, leading to dinitro and higher nitrated products such as 4,8-dinitro-1,5-dimethoxynaphthalene. rsc.org The synthesis of 1,5-disubstituted naphthalenes can be challenging due to the inherent regioselectivity of electrophilic substitution on the naphthalene core itself, which often favors the 1-position. vulcanchem.com The presence of the 1,5-dimethoxy substituents, however, provides a strong influence that can be harnessed for selective functionalization.

While the inherent planarity of the naphthalene ring system limits the formation of stereocenters directly on the aromatic core in simple substitution reactions, stereochemical control becomes critical when chiral substituents are introduced or when the naphthalene unit becomes part of a larger, non-planar structure. The synthesis of axially chiral naphthalene derivatives, for instance, is an area of significant research where stereocontrol is essential.

In the broader context of naphthalene chemistry, directing groups are often employed to achieve high regioselectivity in C-H activation strategies. While not always starting from this compound, these principles are applicable. For example, amide directing groups have been shown to play a crucial role in the regioselectivity of functionalization.

The synthesis of chiral polycyclic aromatic hydrocarbons has been achieved starting from optically pure 4,5-bis(1-adamantyl)-8-methoxy-1-naphthol, demonstrating that stereochemical integrity can be maintained through multi-step synthetic sequences involving the naphthalene core. rsc.orgosti.gov

Table 2: Regioselectivity in Electrophilic Substitution of this compound

| Reaction | Position(s) of Substitution | Directing Influence |

|---|---|---|

| Mononitration | 4 | Para to C-1 methoxy group |

| Dinitration | 4, 8 | Para to C-1 and C-5 methoxy groups |

| Trinitration | 2, 4, 8 | Ortho and para to methoxy groups |

| Tetranitration | 2, 4, 6, 8 | Ortho and para to methoxy groups |

| Monobromination | 4 | Para to C-1 methoxy group |

| Formylation | 4 | Para to C-1 methoxy group |

Reactivity Profiles and Mechanistic Investigations of 1,5 Dimethoxynaphthalene

Electrophilic Aromatic Substitution Studies on Dimethoxynaphthalenes

The reactivity of 1,5-dimethoxynaphthalene in electrophilic aromatic substitution is significantly influenced by the presence of the two methoxy (B1213986) groups. These groups are strongly activating and direct incoming electrophiles to specific positions on the naphthalene (B1677914) ring system. The regioselectivity of these reactions is a subject of detailed study, with outcomes dependent on the nature of the electrophile and the reaction conditions.

One of the most extensively studied electrophilic aromatic substitution reactions of this compound is nitration. Research conducted by Thomson, Race, and Rowe systematically investigated the products formed upon nitration under various conditions. Their findings indicate that the substitution pattern is complex, yielding a series of nitro-substituted derivatives. mdpi.com The primary positions of attack are the C4 and C8 positions, which are para to the methoxy groups and are sterically accessible. Further nitration can occur at the C2 and C6 positions, which are ortho to the methoxy groups.

The progressive nitration of this compound can be summarized as follows:

Mononitration primarily yields 4-nitro-1,5-dimethoxynaphthalene.

Dinitration leads to the formation of 4,8-dinitro-1,5-dimethoxynaphthalene.

Trinitration results in 2,4,8-trinitro-1,5-dimethoxynaphthalene.

Forcing conditions can lead to the formation of 2,4,6,8-tetranitro-1,5-dimethoxynaphthalene. mdpi.com

These outcomes highlight the powerful activating and directing effects of the methoxy groups, which facilitate polysubstitution on the naphthalene core. The specific isomers obtained are a result of the interplay between electronic activation and steric hindrance.

| Degree of Nitration | Major Product | Substitution Positions |

|---|---|---|

| Mononitration | 4-Nitro-1,5-dimethoxynaphthalene | 4 |

| Dinitration | 4,8-Dinitro-1,5-dimethoxynaphthalene | 4, 8 |

| Trinitration | 2,4,8-Trinitro-1,5-dimethoxynaphthalene | 2, 4, 8 |

| Tetranitration | 2,4,6,8-Tetranitro-1,5-dimethoxynaphthalene | 2, 4, 6, 8 |

Another important electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto an activated aromatic ring. science.govmdpi.com The reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govnih.gov This reagent, a chloroiminium ion, is a weak electrophile that reacts with highly activated aromatic compounds. mdpi.com Given the electron-rich nature of this compound, it is expected to be a suitable substrate for this transformation. The formylation would be anticipated to occur at the most activated and sterically accessible positions, namely the 4 and 8 positions, analogous to the observed pattern in nitration.

Anodic Addition Reaction Mechanisms of this compound

The electrochemical oxidation of this compound provides a powerful method for the synthesis of functionalized naphthalene derivatives. Mechanistic studies have revealed that the anodic oxidation of this compound in a methanolic solution containing a supporting electrolyte proceeds via a distinctive pathway involving the addition of methoxy groups across one of the aromatic rings.

Detailed investigations by Dolson and Swenton have shown that the anodic oxidation of a slurry of this compound in 1% methanolic potassium hydroxide (B78521) leads to the formation of a 1,4-addition product in nearly quantitative yield. nih.gov This product, 1,1,4,5-tetramethoxy-1,4-dihydronaphthalene (B14494406), is a result of a two-electron oxidation process. The reaction is highly regioselective, with the addition occurring exclusively on the ring bearing one of the methoxy groups.

The proposed mechanism for this transformation is termed the EECrCp mechanism, which involves the following key steps:

First Electron Transfer (E): The this compound molecule undergoes a one-electron oxidation at the anode to form a radical cation.

Second Electron Transfer (E): This is followed by a second one-electron transfer to generate a dication.

Chemical Reaction (Cr): The highly electrophilic dication is then attacked by the solvent, methanol, acting as a nucleophile. This occurs in a 1,4-addition manner across one of the aromatic rings.

Proton Transfer (Cp): Subsequent proton transfers lead to the formation of the stable 1,1,4,5-tetramethoxy-1,4-dihydronaphthalene product. nih.gov

This mechanism accounts for the observed high yield and regioselectivity of the anodic addition reaction. The stability of the intermediate radical cation and dication, which are delocalized over the naphthalene ring system, plays a crucial role in directing the outcome of the reaction.

| Reactant | Reaction Conditions | Major Product | Yield | Proposed Mechanism |

|---|---|---|---|---|

| This compound | Anodic oxidation in 1% methanolic potassium hydroxide | 1,1,4,5-Tetramethoxy-1,4-dihydronaphthalene | Nearly quantitative | EECrCp |

Nucleophilic Addition and Condensation Reactions of Functionalized Dimethoxynaphthalene Derivatives

Functionalized derivatives of this compound, particularly those bearing electron-withdrawing groups, can serve as substrates for nucleophilic addition and condensation reactions. The introduction of such groups, for example, through electrophilic substitution as described previously, alters the electronic properties of the naphthalene ring, making it susceptible to attack by nucleophiles.

A key functionalized derivative is 4-amino-1,5-dimethoxynaphthalene, which can be prepared from the corresponding 4-nitro derivative by reduction. This amino-functionalized compound is a valuable precursor for the synthesis of Schiff bases through condensation reactions with aldehydes and ketones. Schiff bases, or imines, are formed by the reaction of a primary amine with a carbonyl compound, resulting in the formation of a carbon-nitrogen double bond. mdpi.comdergipark.org.tr

The general reaction for the formation of a Schiff base from 4-amino-1,5-dimethoxynaphthalene and an aromatic aldehyde can be depicted as follows:

4-Amino-1,5-dimethoxynaphthalene + Ar-CHO → 4-(Arylmethylideneamino)-1,5-dimethoxynaphthalene + H₂O

These condensation reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. mdpi.com The resulting Schiff bases are often crystalline solids and are of interest for their potential applications in various fields, including as ligands for metal complexes and as intermediates in organic synthesis.

Furthermore, nitro-substituted 1,5-dimethoxynaphthalenes, such as 4-nitro-1,5-dimethoxynaphthalene, are potential substrates for nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group can activate the naphthalene ring towards attack by nucleophiles. nih.gov In these reactions, a nucleophile can displace a leaving group on the aromatic ring, although in the case of a nitro-dimethoxynaphthalene, the methoxy groups themselves are generally poor leaving groups. However, under forcing conditions or with highly activated substrates (e.g., dinitro derivatives), nucleophilic substitution of a methoxy group or even a nitro group might be possible.

Friedel-Crafts Reactions Involving this compound

The Friedel-Crafts reaction is a fundamental method for the attachment of alkyl or acyl substituents to aromatic rings. nih.gov As an electron-rich aromatic compound, this compound is an excellent substrate for Friedel-Crafts reactions. The activating methoxy groups enhance the nucleophilicity of the naphthalene ring, facilitating the electrophilic attack by the alkylating or acylating agent.

A notable example is the Friedel-Crafts acylation of this compound with phthalic anhydride (B1165640). This reaction, typically catalyzed by a Lewis acid such as aluminum chloride, leads to the formation of naphthoylbenzoic acid derivatives. The regioselectivity of the acylation is directed by the methoxy groups, with substitution occurring at the activated and sterically accessible positions.

Studies have shown that the reaction of this compound with phthalic anhydride in the presence of an excess of aluminum chloride results in demethylation, yielding o-(4,8-dihydroxy-1-naphthoyl)benzoic acid and the partially demethylated product, o-(8-hydroxy-4-methoxy-1-naphthoyl)benzoic acid. researchgate.netrsc.org However, when an excess of phthalic anhydride is used, the main products are the dimethoxy-acid and 4,8-bis-(2-carboxybenzoyl)-1,5-dimethoxynaphthalene. researchgate.netrsc.org

The structure of the disubstituted product has been confirmed by its conversion into dibenzo[b,k]chrysene. researchgate.netrsc.org This demonstrates that the Friedel-Crafts acylation of this compound can be controlled to achieve either mono- or di-acylation, depending on the stoichiometry of the reactants.

| Reactant Ratio | Major Products |

|---|---|

| Excess Aluminum Chloride | o-(4,8-Dihydroxy-1-naphthoyl)benzoic acid o-(8-Hydroxy-4-methoxy-1-naphthoyl)benzoic acid |

| Excess Phthalic Anhydride | o-(4,8-Dimethoxy-1-naphthoyl)benzoic acid 4,8-Bis-(2-carboxybenzoyl)-1,5-dimethoxynaphthalene |

Radical Pathways and Oxidative Transformations of Methoxylated Naphthalenes

Methoxylated naphthalenes, including this compound, are susceptible to oxidative transformations that can proceed through radical pathways. These reactions are of significant interest for the construction of new carbon-carbon and carbon-heteroatom bonds and for the synthesis of complex molecular architectures.

The anodic oxidation of this compound, as discussed in section 3.2, is a prime example of a reaction initiated by the formation of a radical cation. nih.gov This initial one-electron oxidation generates a highly reactive intermediate that can undergo further transformations, such as reaction with a nucleophile or a second electron transfer. The formation of the radical cation is a key step that initiates the subsequent chemical events.

In a broader context, oxidative coupling reactions of methoxylated naphthols and related compounds are known to proceed via radical intermediates. These reactions can be mediated by chemical oxidants or by electrochemical methods. For instance, the oxidative coupling of 2-naphthol (B1666908) derivatives has been shown to yield bi-naphthol compounds, a transformation that is believed to involve the coupling of two naphthoxy radicals. While this compound lacks the hydroxyl group necessary for direct phenol-type coupling, its oxidation to a radical cation makes it a potential candidate for related C-C bond-forming reactions under appropriate conditions.

Recent studies on the electrochemical dehydrogenative coupling of naphthols have highlighted the importance of radical species in the formation of polycyclic motifs. Although 1,4-dimethoxynaphthalene (B104105) was found to be unreactive under the specific conditions for polycycle formation from 4-methoxy-1-naphthol, this was attributed to the absence of an acidic hydroxyl proton, which was deemed essential for the proposed mechanism. frontiersin.org This suggests that while the radical cation of this compound can be readily formed, its subsequent reactivity is highly dependent on the reaction environment and the availability of suitable reaction partners.

Spectroscopic Characterization and Computational Chemistry of 1,5 Dimethoxynaphthalene

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman) of 1,5-Dimethoxynaphthalene

The molecular vibrations of this compound have been investigated through Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. nih.govresearchgate.net The experimental spectra, recorded in the ranges of 4000–400 cm⁻¹ for FT-IR and 3500–50 cm⁻¹ for FT-Raman, have been analyzed and compared with theoretical calculations. nih.govresearchgate.net This combined approach allows for a comprehensive assignment of the fundamental vibrational modes. nih.govresearchgate.netresearchgate.net

Key vibrational modes include the stretching and bending of the naphthalene (B1677914) ring, as well as the vibrations associated with the methoxy (B1213986) groups. nih.govresearchgate.netresearchgate.net The agreement between the observed and scaled wavenumber values calculated using theoretical models is generally very good, indicating the accuracy of the computational methods employed. nih.govresearchgate.net The analysis of these spectra provides a detailed fingerprint of the molecule's vibrational characteristics. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring of Naphthalene Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of naphthalene derivatives like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of 2,6-dibromo-1,5-dimethoxynaphthalene, a derivative, signals for the methoxy group protons appear at approximately 3.99 ppm, while the aromatic protons show doublets at 7.78 ppm and 7.63 ppm. rsc.org For this compound itself, the specific chemical shifts would differ due to the absence of the bromine substituents but would similarly reveal the distinct electronic environments of the protons on the naphthalene core and in the methoxy groups.

Single-Crystal X-ray Diffraction Studies of this compound

Molecular Conformation and Planarity of the Naphthalene Moiety

Single-crystal X-ray diffraction studies of this compound have revealed that the molecule lies across an inversion center. researchgate.net A significant finding is that the presence of the methoxy groups at the 1- and 5-positions does not cause a significant distortion of the planarity of the naphthalene ring system. researchgate.net The maximum deviation from the plane is reported to be a mere 0.0025 (9) Å. researchgate.net This indicates that the steric interactions between the methoxy groups and the adjacent hydrogen atoms are not substantial enough to warp the rigid aromatic core. researchgate.net

Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis of this compound

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing deep insights into the electronic structure and properties of molecules. nih.govopenscienceonline.com These calculations have been instrumental in understanding the characteristics of this compound. nih.gov

Optimized Molecular Structures and Energetics

DFT calculations, specifically using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to determine the optimized molecular structure of this compound. nih.govresearchgate.net These theoretical models provide a detailed picture of bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data from X-ray diffraction. nih.govresearchgate.net The calculations also yield the global minimum energy of the molecule, providing a measure of its thermodynamic stability. Furthermore, these computational studies are used to predict vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of both the experimental assignments and the theoretical model. nih.govresearchgate.net

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic and optical properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy relates to its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net

For this compound, these properties have been investigated using theoretical calculations. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and thus more reactive, indicating a greater ease of electronic excitation. researchgate.net

Table 1: Frontier Molecular Orbital Properties of this compound

| Property | Description | Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Value not explicitly stated in search results |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Value not explicitly stated in search results |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO) | Value not explicitly stated in search results |

Natural Bond Orbital (NBO) Analysis and Charge Density Distribution

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the charge distribution, intramolecular bonding, and interaction among bonds within a molecule. researchgate.netuni-muenchen.de It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors), quantifying the stabilization energy (E(2)) associated with these interactions. uni-muenchen.de

Table 2: Key Intramolecular Interactions from NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Description of Interaction | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| e.g., LP(O) | e.g., π(C-C)* | Delocalization from oxygen lone pair to naphthalene ring antibonding orbital | Specific values not available in search results |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are favorable for nucleophilic attack. researchgate.netuni-muenchen.de

For this compound, theoretical calculations have been used to generate MEP maps. researchgate.netnih.gov The map is expected to show regions of high electron density, and therefore negative electrostatic potential, concentrated around the oxygen atoms of the two methoxy groups due to their high electronegativity and lone pairs of electrons. Conversely, regions of positive potential are typically found around the hydrogen atoms. This visualization identifies the likely sites for intermolecular interactions. researchgate.net

Table 3: Predicted MEP Regions for this compound

| Region | Location | Type of Attack Favored |

|---|---|---|

| Negative Potential (Red/Yellow) | Around the oxygen atoms of the methoxy groups | Electrophilic |

| Positive Potential (Blue) | Around the hydrogen atoms of the naphthalene ring and methyl groups | Nucleophilic |

| Near-Zero Potential (Green) | Aromatic ring carbon atoms | --- |

Theoretical Reactivity Indices and Correlation with Reaction Rates

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These indices, including ionization potential, electron affinity, chemical hardness, and electrophilicity, are crucial for predicting the behavior of a molecule in chemical reactions. The rate of a chemical reaction is inherently linked to these fundamental properties. mit.edu

Ionization Potential (I) and Electron Affinity (A) can be approximated from HOMO and LUMO energies, respectively, using Koopmans' theorem (I ≈ -EHOMO; A ≈ -ELUMO).

Chemical Hardness (η) measures the resistance to a change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ) indicates the escaping tendency of electrons (μ = -(I+A)/2).

Electronegativity (χ) is the power of an atom to attract electrons to itself (χ = (I+A)/2).

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons (ω = μ²/2η).

These theoretical indices allow for a comparison of reactivity between different molecules and help in understanding their reaction kinetics. researchgate.netmit.edu

Table 4: Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Calculated Value |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | Dependent on EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | Dependent on ELUMO |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer | Dependent on I and A |

| Softness (S) | S = 1 / 2η | Reciprocal of hardness | Dependent on η |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power | Dependent on I and A |

| Chemical Potential (μ) | μ = -χ | Electron escaping tendency | Dependent on χ |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons | Dependent on μ and η |

Application of Marcus–Hush Theory for Electronic Property Determination

The Marcus-Hush theory is a cornerstone for describing electron transfer rates in chemical systems. tandfonline.comscribd.com It is particularly applied to organic materials to understand their charge transport properties, such as charge carrier mobility. tandfonline.com The theory posits that the rate of charge hopping depends on two key parameters: the reorganization energy (λ) and the electronic coupling integral (also known as the transfer integral, Jij). tandfonline.com

Reorganization Energy (λ) : This is the energy required to distort the geometry of the molecule from its neutral state to the ionic state without the actual charge transfer occurring. It has contributions from both intramolecular vibrations (inner-sphere) and the surrounding solvent or lattice polarization (outer-sphere). scribd.com

Transfer Integral (Jij) : This parameter quantifies the electronic coupling between adjacent molecules, which facilitates the charge transfer.

DFT calculations are a primary method for determining these parameters for a given molecule. tandfonline.comresearchgate.net By calculating the reorganization energy and transfer integrals for naphthalene derivatives, researchers can predict their charge mobility and assess their potential for use in electronic devices. tandfonline.com Studies on hydroxylated naphthalene derivatives have shown a strong correlation between these theoretically calculated parameters and experimentally measured drift mobility, validating the utility of the Marcus-Hush model. tandfonline.com

Table 5: Key Parameters in Marcus-Hush Theory for Charge Transport

| Parameter | Symbol | Description |

|---|---|---|

| Reorganization Energy | λ or Er | The energy cost of geometric and environmental rearrangement upon charge transfer. |

| Transfer Integral | Jij or Vrp | A measure of the electronic coupling strength between donor and acceptor molecules. |

| Hopping Rate | ke | The rate at which a charge carrier moves between localized sites, calculated from λ and Jij. |

| Free Energy | ΔG° | The thermodynamic driving force for the electron transfer reaction. |

Advanced Applications and Functional Materials Derived from 1,5 Dimethoxynaphthalene

Applications in Organic Electronics and Photonics

The naphthalene (B1677914) core, particularly when substituted with electron-donating methoxy (B1213986) groups, provides a robust and electronically active scaffold for materials used in electronic and photonic devices. Research has leveraged 1,5-dimethoxynaphthalene and its immediate derivatives to explore new possibilities in semiconductors and color-changing materials.

This compound serves as a foundational structure in the synthesis of organic semiconductors. researchgate.netchemscene.com While organic semiconductors are predominantly p-type (hole-transporting), there is a significant demand for n-type (electron-transporting) and ambipolar materials for creating more efficient electronic devices like complementary logic circuits. rsc.org The electron-rich nature of the this compound unit is a key feature in this pursuit.

A significant area of investigation involves the creation of donor-acceptor (D-A) charge-transfer cocrystals. In these systems, an electron-donor molecule is paired with an electron-acceptor to induce semiconducting properties. The derivative, 1,5-dihydroxynaphthalene (B47172) (DHN), obtained by demethylation of this compound, has been successfully used as a π-donor in combination with the strong π-acceptor 7,7',8,8'-tetracyanoquinodimethane (TCNQ). rsc.orgrsc.org

Research into the DHN:TCNQ cocrystal has elucidated its potential as an n-type semiconductor. rsc.orgrsc.org The material exhibits a narrow bandgap and a low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is crucial for stable electron transport. rsc.org Theoretical calculations suggest that electron transport in these cocrystals occurs via a super-exchange mechanism along the stacked donor-acceptor arrangement. rsc.org The properties of this system underscore the potential of the 1,5-disubstituted naphthalene core in designing new organic semiconductors. rsc.orgrsc.org Furthermore, studies on related structures, such as naphthalene-1,5-diamine, have also shown promise for creating efficient photovoltaic materials, suggesting a broader utility for this class of naphthalene isomers in solar energy applications. nih.gov

Table 1: Properties of 1,5-Dihydroxynaphthalene (DHN) : TCNQ Donor-Acceptor Cocrystal

| Property | Value/Description | Significance | Source(s) |

| Semiconductor Type | n-type | Addresses the need for electron-dominant transport materials in organic electronics. | rsc.orgrsc.org |

| Bandgap | ~1 eV | A narrow bandgap is desirable for applications in transistors and photovoltaics. | rsc.org |

| LUMO Energy Level | -3.8 eV | A low LUMO level contributes to air stability and efficient electron injection/transport. | rsc.org |

| Transport Mechanism | Super-exchange | Electron hopping from acceptor to acceptor is favored, leading to n-type behavior. | rsc.org |

| Precursor | 1,5-Dihydroxynaphthalene (DHN) | Derived from this compound, highlighting its role as a foundational material. | rsc.orgwikipedia.org |

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. h2.pl This functionality is highly sought after for applications like smart windows, displays, and sensors. The polymeric form of this compound's hydroxylated analogue, poly(1,5-dihydroxynaphthalene) (PDHN), has demonstrated notable electrochromic behavior. researchgate.net

PDHN films can be synthesized via direct anodic oxidation of 1,5-dihydroxynaphthalene. researchgate.net These films exhibit good redox activity and stability, reversibly changing color upon doping and dedoping. researchgate.net Structural and computational analyses indicate that the polymerization likely occurs at the C4 and C8 positions of the naphthalene ring. researchgate.net The resulting polymer shows a distinct color change from yellow-green in its neutral (dedoped) state to brown in its oxidized (doped) state. researchgate.net This property, combined with its good thermal stability and electrical conductivity, makes PDHN a promising candidate for electrochromic device applications. researchgate.net The research illustrates how the 1,5-disubstituted naphthalene scaffold can be polymerized into functional materials with dynamic optical properties.

Table 2: Electrochromic Characteristics of Poly(1,5-dihydroxynaphthalene) (PDHN)

| State | Color | Electrical Condition | Source(s) |

| Oxidized | Brown | Doped | researchgate.net |

| Neutral | Yellow-Green | Dedoped | researchgate.net |

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. thno.org The electron-donating this compound unit, often referred to as the 1,5-dioxynaphthalene (DNP) moiety in this context, is a cornerstone component in this field. researchgate.netresearchgate.net Its electron-rich π-surface allows it to form stable charge-transfer complexes with electron-deficient molecules, a fundamental interaction for building complex molecular architectures. researchgate.net

Rotaxanes (molecules where a macrocycle is threaded onto a linear axle with bulky stoppers) and catenanes (molecules with two or more interlocked rings) are prime examples of mechanically interlocked molecules. rsc.org Their synthesis often relies on template-directed methods, where non-covalent interactions guide the formation of the final interlocked structure. researchgate.net

The 1,5-dioxynaphthalene unit is a highly effective π-electron-rich recognition site used in the template-directed synthesis of these molecules. researchgate.netresearchgate.net It serves as a "station" that attracts and binds to complementary π-electron-deficient units, such as the cyclobis(paraquat-p-phenylene) (CBPQT⁴⁺) ring, also known as "blue box." This donor-acceptor interaction is strong enough to template the formation of the mechanical bond. For instance, a researchgate.netcatenane has been synthesized by leveraging the interaction between a CBPQT⁴⁺ ring and a macrocycle containing both tetrathiafulvalene (B1198394) (TTF) and 1,5-dioxynaphthalene (DNP) units. researchgate.net Similarly, catenanes have been assembled in water through the dynamic combinatorial self-assembly of building blocks derived from 1,5-dihydroxynaphthalene. nih.gov These examples establish this compound and its derivatives as crucial precursors for constructing sophisticated, interlocked supramolecular systems. researchgate.net

Table 3: Examples of Interlocked Molecules Incorporating the 1,5-Dioxynaphthalene (DNP) Moiety

| Interlocked Molecule | Key Components | Templating Interaction | Source(s) |

| researchgate.netCatenane | DNP-containing macrocycle and CBPQT⁴⁺ cyclophane | π-donor/π-acceptor charge-transfer | researchgate.net |

| researchgate.netCatenane | Thiol-functionalized DNP derivative and NDI-based derivative | Donor-acceptor interactions in a dynamic combinatorial library | nih.gov |

| Paramagnetic Architectures | This compound derivatives | Utilized as a core building block for complex supramolecular structures. | researchgate.net |

Molecular recognition, the specific binding between a host molecule and a guest, is the foundation of supramolecular chemistry. acs.org The ability of the this compound scaffold to act as a π-donor makes it an excellent component for hosts designed to recognize and bind electron-deficient guests. researchgate.net This host-guest chemistry is the underlying principle that enables its use in templating rotaxane and catenane synthesis. researchgate.net

The recognition process involves the formation of a host-guest complex stabilized by non-covalent forces, primarily π-π stacking and charge-transfer interactions. thno.org The electron-rich cavity or surface provided by the 1,5-dioxynaphthalene unit can effectively encapsulate or bind to guest molecules that have complementary electron-poor regions. researchgate.net While research also explores isomers like 2,6-dimethoxynaphthalene (B181337) for creating host macrocycles, the principle remains the same: the electron-rich naphthalene core is a powerful engine for molecular recognition. researchgate.netchinesechemsoc.org The widespread use of 1,5-dihydroxynaphthalene in supramolecular chemistry further attests to the utility of this specific substitution pattern for creating complex, functional host-guest systems. wikipedia.org

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, this compound serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. ijpsjournal.comresearchgate.net While not typically an active pharmaceutical ingredient itself, its scaffold is present in various biologically relevant compounds.

A key transformation is its conversion into naphthoquinones, a class of compounds known for a wide range of biological activities. beilstein-journals.org For example, this compound can be used in the synthesis of bromonaphthoquinones. acs.org Furthermore, its derivative, 1,5-dihydroxynaphthalene, can be oxidized to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound found in plants like black walnut, which exhibits antimicrobial and anticancer properties. wikipedia.org The naphthoquinone framework is a privileged structure in medicinal chemistry, appearing in anticancer drugs and other therapeutic agents.

Additionally, naphthalene-based structures are explored for various medicinal purposes. For instance, derivatives of the isomeric 5,6-dimethoxynaphthalene-2-carboxylic acid have been synthesized and shown to possess antibacterial activity. ijpsjournal.com Although research on the direct use of this compound derivatives in marketed drugs is not extensive, its role as a starting material for synthesizing biologically active scaffolds like naphthoquinones and other functionalized naphthalenes highlights its importance in the pipeline of pharmaceutical development. mdpi.com

Intermediate for Pharmacologically Active Compounds and Drug Development

This compound is a crucial intermediate in the development of a variety of pharmacologically active compounds. researchgate.net Its structural framework is a component of more complex molecules that are investigated for their therapeutic potential. The naphthalene ring system itself is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By serving as a starting material, this compound provides a foundational scaffold that can be chemically modified to produce novel drug candidates. For instance, derivatives of this compound are explored for their potential in creating complex paramagnetic supramolecular architectures, which have applications in the electronics industry as molecular magnetic devices. researchgate.net

The synthesis of various bioactive molecules often begins with the functionalization of the this compound core. The methoxy groups can be transformed or used to direct further substitutions on the naphthalene ring, leading to a diverse array of derivatives. This versatility makes it a valuable building block in medicinal chemistry for the synthesis of compounds with potential therapeutic applications.

Synthesis of Naphthalene-Derived Quaternary Ammonium (B1175870) Compounds (QACs) for Antimicrobial Research

While this compound is not directly used in the final structure of naphthalene-derived quaternary ammonium compounds (QACs), it serves as a key precursor to the essential starting material, 1,5-dihydroxynaphthalene. The demethylation of this compound yields 1,5-dihydroxynaphthalene, which is then utilized in the synthesis of bis-QACs. These compounds are a significant class of biocides investigated for their potent antimicrobial properties. nih.gov

The general synthesis strategy involves a two-step process. First, an Ullmann-type coupling reaction is performed between a dihydroxynaphthalene, such as 1,5-dihydroxynaphthalene, and a halo- or hydroxypyridine. This is followed by an N-alkylation of the resulting bis-pyridine scaffold with alkyl halides, a process known as the Menshutkin reaction. This approach has led to the development of over 100 antibacterial agents.

Research into these naphthalene-derivative bis-QACs has focused on understanding their structure-activity relationship (SAR). Studies have shown that the lipophilicity and symmetry of the compounds significantly influence their antibacterial performance. These bis-QACs have demonstrated a broad spectrum of antibacterial activity and, in some cases, have shown superior bacteriostatic and bactericidal action compared to commercial mono-QACs. nih.govrsc.org

| Compound Type | Starting Naphthalene Derivative | Key Synthesis Steps | Application |

| bis-Quaternary Ammonium Compounds (bis-QACs) | 1,5-Dihydroxynaphthalene (from this compound) | Ullmann-type coupling, Menshutkin reaction | Antimicrobial Research |

Synthesis of Naphthoquinones, including Methoxyjuglone, as Bioactive Intermediates

This compound is a key starting material for the synthesis of biologically important naphthoquinones, such as methoxyjuglone (5-methoxy-1,4-naphthoquinone). tandfonline.comcapes.gov.br Methoxyjuglone, in turn, is a versatile intermediate in the synthesis of anthracyclines, a class of potent anticancer agents. tandfonline.com

A convenient and economical route to methoxyjuglone involves the anodic oxidation of this compound. tandfonline.com This electrochemical method proceeds through an isolable 1,4-dihydronaphthalene (B28168) intermediate. This intermediate is then converted to 1,4,5-trimethoxynaphthalene (B14484102) by treatment with acid. A subsequent anodic oxidation of the trimethoxy derivative, followed by acid hydrolysis, yields methoxyjuglone. tandfonline.com

The synthesis of other naphthoquinone derivatives also utilizes this compound. For instance, the oxidation of 1,5-dihydroxynaphthalene, which can be obtained from this compound, is a known method to produce juglone (5-hydroxy-1,4-naphthoquinone). jocpr.comut.ac.ir Juglone itself exhibits a wide range of pharmaceutical activities, including antibacterial and antitumor properties. jocpr.com The ability to synthesize these valuable naphthoquinone intermediates highlights the importance of this compound in the development of bioactive compounds.

| Naphthoquinone | Starting Material | Key Synthesis Steps | Significance |

| Methoxyjuglone | This compound | Anodic oxidation, acid treatment, further anodic oxidation, hydrolysis | Intermediate for anthracycline synthesis |

| Juglone | 1,5-Dihydroxynaphthalene (from this compound) | Oxidation | Antibacterial and antitumor properties |

Building Block for Complex Organic Architectures

The rigid and planar structure of the naphthalene core, combined with the directing effects of the methoxy groups, makes this compound an excellent building block for the construction of complex organic architectures. researchgate.net It is utilized in the synthesis of intricate supramolecular structures such as rotaxanes and catenanes, which are of interest for their potential applications in molecular machinery and materials science. researchgate.net

The chemical reactivity of this compound allows for its incorporation into larger, more complex molecular systems. For example, it can undergo various substitution reactions to introduce new functional groups, which can then be used to link multiple naphthalene units or to connect them to other molecular components. This modular approach is fundamental to the bottom-up synthesis of complex organic molecules with tailored properties. The stability of the naphthalene core provides a robust framework upon which these complex architectures can be built.

Development of Liquid-Crystalline Phases and Mesomorphic Materials

Derivatives of this compound have been shown to exhibit liquid-crystalline behavior, making this compound a valuable precursor in the field of materials science. tandfonline.comtandfonline.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The ability of a molecule to form liquid-crystalline phases, or mesophases, is highly dependent on its molecular structure.

Research has demonstrated that disubstituted naphthalenes, including 1,5-derivatives, can form liquid-crystalline phases with varying mesomorphic ranges depending on their constitution. tandfonline.com For example, dicarboxylic acid esters derived from this compound have been synthesized and shown to exhibit nematic mesophases. tandfonline.com The study of these materials has also been instrumental in constitutional analysis, helping to determine the structure of reaction products based on their mesomorphic behavior. tandfonline.comtandfonline.com The development of new liquid-crystalline materials from this compound derivatives opens up possibilities for their use in display technologies and other advanced applications.

| Derivative Type | Mesophase Observed | Significance |

| Dicarboxylic acid esters of this compound | Nematic | First examples of liquid-crystalline compounds from tetra-substituted naphthalene nucleus |

Involvement in the Synthesis of Pesticidal Compounds

This compound is employed in the synthesis of compounds for the agricultural industry, specifically pesticides. researchgate.net While detailed synthetic pathways and the specific pesticidal compounds derived directly from this compound are not extensively documented in publicly available literature, its use as a precursor is noted. The naphthalene moiety is found in some commercial pesticides, and the functionalization of the this compound core allows for the creation of new molecules with potential pesticidal activity. The development of new pesticides is crucial for crop protection, and the use of versatile building blocks like this compound contributes to the synthesis of novel active ingredients.

Role in the Preparation of Polyhydric Alcohols

This compound is listed as a starting material for the preparation of polyhydric alcohols. google.comgoogle.com Polyhydric alcohols, also known as polyols, are organic compounds containing multiple hydroxyl groups. They have a wide range of industrial applications, including as chemical intermediates, solvents, and in the production of polymers. libretexts.org

The process to obtain the corresponding polyhydric alcohol from this compound involves the deprotection (demethylation) of the methoxy groups to yield 1,5-dihydroxynaphthalene, which is a dihydric alcohol. google.com This conversion is a key step that transforms the protected ether into the reactive diol, which can then be used in further chemical syntheses. A patent describes a process for the preparation of polyhydric alcohols from their protected forms, explicitly mentioning this compound as a suitable starting material. google.com

Environmental Research Perspectives on Naphthalene Derivatives Focus on 1,5 Dimethoxynaphthalene Context

Naphthalene (B1677914) and its derivatives are prevalent polycyclic aromatic hydrocarbons (PAHs) that enter the environment from both natural sources, like crude oil and coal tar, and anthropogenic activities, including industrial manufacturing and the use of pesticides. iarc.frnih.gov Due to their potential toxicity and persistence, understanding their environmental fate is a significant area of research. dntb.gov.uanih.gov This section explores the environmental degradation, microbial metabolism, and theoretical fate of naphthalene-based compounds, with a specific focus on placing 1,5-Dimethoxynaphthalene within this broader scientific context.

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1,5-dimethoxynaphthalene?

Methodological Answer:

this compound is typically synthesized via methoxylation of naphthalene derivatives. A reported method involves crystallization from a methanol/ethyl acetate solvent mixture, which yielded high-purity single crystals suitable for X-ray diffraction (XRD) analysis . Characterization includes:

- XRD : Utilizes a diffractometer (e.g., Oxford Diffraction SuperNova) with CuKα radiation (λ = 1.54180 Å) and multi-scan absorption correction via CrysAlis PRO software .

- Structural Refinement : SHELX software (e.g., SHELXL) refines structures using least-squares matrix methods, achieving R-factors <0.034 .

- Spectroscopy : NMR and IR confirm functional groups and substitution patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.